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(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one

Cat. No.: B143491
CAS No.: 134003-03-5
M. Wt: 111.14 g/mol
InChI Key: UIVLZOWDXYXITH-UHNVWZDZSA-N
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Description

Significance and Research Context of the Chemical Compound

The importance of this compound stems from its application in both fundamental synthetic chemistry and the more applied field of drug discovery.

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one is recognized as a versatile synthon, or building block, for preparing a range of organic compounds. researchgate.netresearchgate.net Its structure is a precursor for synthesizing carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring in place of the sugar moiety. researchgate.net Furthermore, it serves as a starting point for creating conformationally constrained amino acids, such as specific types of hydroxyprolines, which are valuable in peptidomimetic studies. unirioja.es The related enantiomer, (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, is famously known as the "Vince Lactam" and is a key precursor to antiviral drugs like Carbovir and Abacavir (B1662851). researchgate.net The chemical manipulability of the bicyclic system allows for the creation of diverse functionalized γ-lactams and cyclopentane (B165970) derivatives. researchgate.net

The rigid framework of this compound is a key feature that makes it and its derivatives attractive for drug development. This scaffold serves as a precursor in the synthesis of γ-aminobutyric acid (GABA) analogs and inhibitors of GABA aminotransferase, an enzyme involved in neurotransmitter metabolism. Derivatives of the azabicyclo[2.2.1]heptane core have been investigated for developing novel therapeutics for central nervous system disorders. The defined three-dimensional structure of these compounds is crucial for structure-activity relationship (SAR) studies, which help researchers understand how chemical structure modifications affect biological activity and guide the design of more effective and safer drugs.

As with many biologically active molecules, the specific stereochemistry of this compound is crucial. Biological systems, such as enzymes and receptors, are chiral, and they often interact differently with different enantiomers of a compound. Consequently, strict enantiomeric purity is frequently a requirement for achieving the desired biological activity. The stereochemistry at the 1R and 4S positions is critical for the molecule's reactivity and its interactions with biological targets. For instance, the synthesis of certain therapeutic candidates requires high enantiomeric purity (greater than 95% enantiomeric excess) to be effective. The importance of this is underscored by the commercial availability of this compound in high enantiomeric purity, often 98% ee or greater. fishersci.fimyfisherstore.com Methods such as high-performance liquid chromatography (HPLC) on chiral stationary phases are used to verify the enantiomeric purity of these compounds. researchgate.net

Structural Characteristics and Stereochemical Features

The unique properties and utility of this compound are a direct result of its distinct molecular architecture.

This compound is classified as a bicyclic γ-lactam. researchgate.netresearchgate.net A lactam is a cyclic amide, and in this case, it is a four-membered ring (a β-lactam is a four-membered ring, while a γ-lactam is a five-membered ring containing the amide group). The structure consists of a five-membered cyclopentane ring and a six-membered piperidine (B6355638) ring fused together, sharing three atoms to form a bridged, bicyclic system often referred to as a norbornane-like framework. nih.gov This bicyclic nature locks the molecule into a rigid conformation.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
IUPAC Name This compound
CAS Number 134003-03-5
Appearance White to off-white solid
Canonical SMILES C1C[C@H]2C[C@@H]1C(=O)N2

Data sourced from PubChem CID 2734523 nih.gov

The rigid, strained bicyclic structure of this lactam imparts unique chemical properties. acs.org The constrained geometry influences the planarity of the amide bond within the lactam ring, which can affect its reactivity compared to more flexible, acyclic amides. nih.gov This conformational rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The fixed spatial arrangement of the atoms provides a well-defined scaffold, allowing for precise positioning of functional groups to interact with specific residues in an enzyme's active site or a receptor's binding pocket. This combination of steric constraint and electronic features makes it a powerful tool for chemists to build complex, three-dimensional molecules from a well-defined starting point.

Table 2: List of Chemical Compounds Mentioned

Compound Name Other Names/Synonyms
This compound -
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one Vince Lactam
Carbovir -
Abacavir -
γ-aminobutyric acid GABA

Characterization as an Intrinsically Chiral 2-Azanorbornane System

The 2-azanorbornane framework, chemically known as 2-azabicyclo[2.2.1]heptane, is recognized as an intrinsically chiral system. nih.govresearchgate.net This intrinsic chirality arises from its bridged bicyclic structure, which lacks a plane of symmetry, rendering it chiral even without any substituents on the carbon skeleton. The compound this compound is a specific enantiomer within this system, where the stereochemistry at the bridgehead carbons (C1 and C4) is fixed.

The rigid conformational nature of the norbornane-like skeleton is a defining feature. nih.gov This rigidity locks the molecule into a specific spatial arrangement, which is highly advantageous in asymmetric synthesis. It serves as a predictable and stable scaffold, allowing for the controlled introduction of other functional groups and stereocenters. researchgate.net This makes it a versatile precursor for a wide range of more complex chiral molecules, including analogues of piperidine alkaloids and γ-aminobutyric acid (GABA). researchgate.net

The synthesis of the 2-azanorbornane core is often accomplished through a stereoselective aza-Diels-Alder reaction, which allows for the creation of the bicyclic system with a high degree of stereocontrol. nih.govresearchgate.net The resulting products can then be chemically modified to yield specific derivatives like this compound. The characterization and confirmation of its structure and stereochemistry rely on various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

The properties of this compound are well-defined, allowing for its identification and use in further synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Monoisotopic Mass 111.06841 g/mol
Enantiomeric Purity Typically ≥98% ee
Physical Form Solid

Table 2: Spectroscopic and Identification Data

Data TypeIdentifier
SMILES C1C[C@H]2C[C@@H]1C(=O)N2
InChIKey UIVLZOWDXYXITH-UHNVWZDZSA-N
CAS Number 134003-03-5

Research has highlighted the differences in spectroscopic data between enantiomers. For instance, the ¹H NMR chemical shifts for the (1S,4R) isomer can differ from its (1R,4S) counterpart due to the distinct magnetic environments created by the puckered bicyclic ring system. The structural integrity and high enantiomeric purity are crucial for its role as a chiral synthon, ensuring the stereochemical fidelity of subsequent reaction products. myfisherstore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B143491 (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one CAS No. 134003-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVLZOWDXYXITH-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928387
Record name 2-Azabicyclo[2.2.1]hept-2-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134003-03-5
Record name 2-Azabicyclo[2.2.1]hept-2-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1s,4r 2 Azabicyclo 2.2.1 Heptan 3 One and Its Derivatives

Stereoselective and Enantioselective Synthetic Approaches

The construction of the specific (1S,4R) stereochemistry of 2-azabicyclo[2.2.1]heptan-3-one necessitates sophisticated synthetic methods that can control the spatial arrangement of atoms. These approaches can be broadly categorized into catalytic asymmetric strategies, chiral pool synthesis, and the resolution of racemic mixtures.

Catalytic Asymmetric Strategies

Catalytic asymmetric synthesis aims to create the desired chiral molecule from achiral or prochiral starting materials using a small amount of a chiral catalyst. This approach is highly efficient and atom-economical.

A powerful strategy for the synthesis of chiral γ-lactams, such as derivatives of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one, involves the catalytic asymmetric azidation of a suitable precursor, followed by an intramolecular cyclization. An exemplary modern approach is the organocatalytic desymmetrization of meso-anhydrides. rsc.orgnih.gov

In this type of reaction, a prochiral cyclic anhydride (B1165640) is treated with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), in the presence of a chiral organocatalyst. rsc.org Novel sulfamide-substituted Cinchona alkaloid-based catalysts have proven effective in promoting the asymmetric addition of the azide to one of the carbonyl groups of the anhydride. rsc.orgnih.gov This step generates an enantioenriched hemi-acyl azide intermediate. Subsequent reduction and cyclization of this intermediate can then lead to the formation of the desired chiral γ-lactam. rsc.org While this has been demonstrated for a variety of γ-lactams, the synthesis of this compound derivatives can be achieved through a similar catalytic asymmetric azidation followed by cyclization under controlled conditions.

Table 1: Organocatalytic Asymmetric Azidation of Prochiral Anhydrides

Catalyst Substrate Azide Source Product Type Enantiomeric Excess (ee) Reference

This table illustrates a general methodology for synthesizing chiral γ-lactams, a class of compounds to which this compound belongs.

Asymmetric hydroformylation is a highly efficient method for introducing both a formyl group and a new stereocenter into an unsaturated molecule. This reaction is particularly relevant for the synthesis of derivatives of this compound, starting from its unsaturated precursor, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as (+)Vince lactam. google.comresearchgate.net

The reaction involves the use of a rhodium catalyst in combination with a chiral ligand. nih.govnih.gov The choice of ligand is critical for achieving high regioselectivity (directing the formyl group to the desired position) and enantioselectivity. For the hydroformylation of N-protected (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one (the enantiomer of the (+)Vince lactam), the chiral diphosphite ligand Kelliphite has been shown to be highly effective. google.com For instance, using (R,R)-Kelliphite as the chiral ligand with a rhodium precursor like Rh(acac)(CO)₂, a high selectivity for the exo-aldehyde can be achieved. google.com Protecting the nitrogen atom of the lactam, for example with a tert-butyloxycarbonyl (Boc) group, can further enhance the selectivity of the reaction. google.com

Table 2: Asymmetric Hydroformylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Derivatives

Substrate Catalyst/Ligand Product Selectivity Reference
(-)-Lactam (1R,4S)-enantiomer Rh(acac)(CO)₂ / (R,R)-Kelliphite exo-aldehyde >90% google.com
N-Boc protected (-)-Lactam Rh(acac)(CO)₂ / (R,R)-Kelliphite exo-aldehyde Higher selectivity google.com

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule.

A common strategy in chiral pool synthesis for preparing compounds like this compound involves the use of a chiral amine to control the stereochemical outcome of a key reaction, often a Diels-Alder reaction. nih.govmdpi.com For instance, a chiral imine can be formed from the condensation of a glyoxylate (B1226380) with a chiral amine, such as (R)-phenylethylamine. mdpi.com This chiral imine then undergoes a stereoselective aza-Diels-Alder reaction with cyclopentadiene (B3395910) to form a 2-azabicyclo[2.2.1]hept-5-ene derivative. mdpi.commdpi.com The chiral auxiliary (the phenylethyl group) directs the dienophile to attack the imine from a specific face, leading to the preferential formation of one diastereomer. This diastereomer can then be separated and further manipulated, including the removal of the chiral auxiliary, to yield the enantiomerically pure target compound. nih.gov

The resulting bicyclic amine can then be converted to the corresponding lactam, this compound, through subsequent chemical transformations. This method provides a reliable route to the desired enantiomer, leveraging the chirality of the starting amine.

Resolution of Racemic Mixtures

Resolution is a technique used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual, enantiomerically pure components.

One effective method for resolving racemic 2-azabicyclo[2.2.1]heptan-3-one is through the formation of diastereomeric salts. This involves reacting the racemic base with a chiral acid. libretexts.org For the resolution of racemic 2-azabicyclo[2.2.1]heptan-3-one, di-p-toluoyl-L-tartaric acid can be used to selectively crystallize the (1S,4R)-enantiomer as a hemitartrate salt, leaving the (1R,4S)-enantiomer in the solution. Conversely, using di-p-toluoyl-D-tartaric acid allows for the selective crystallization of the (1R,4S)-enantiomer. This method can achieve very high enantiomeric purity, often exceeding 99% enantiomeric excess (ee).

Another powerful resolution technique, particularly for the unsaturated precursor, racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), is enzymatic kinetic resolution. researchgate.netresearchgate.net This method utilizes enzymes, such as γ-lactamases, which selectively catalyze the hydrolysis of one enantiomer of the racemic lactam, leaving the other enantiomer unreacted. researchgate.netresearchgate.netnih.gov For example, a (+)-γ-lactamase will specifically cleave the amide bond of the (+)-enantiomer, allowing for the separation of the unreacted and highly enantioenriched (-)-enantiomer. researchgate.net Similarly, (-)-γ-lactamases can be used to obtain the (+)-enantiomer with high optical purity. nih.gov This biocatalytic approach is highly efficient and operates under mild conditions. researchgate.net

Table 3: Resolution of Racemic 2-Azabicyclo[2.2.1]heptan-3-one and its Precursor

Method Racemic Compound Resolving Agent/Enzyme Target Enantiomer Enantiomeric Excess (ee) Reference
Diastereomeric Salt Formation 2-Azabicyclo[2.2.1]heptan-3-one Di-p-toluoyl-L-tartaric acid (1S,4R) >99%
Enzymatic Kinetic Resolution 2-Azabicyclo[2.2.1]hept-5-en-3-one (+)-γ-Lactamase (-)-enantiomer >98% researchgate.net
Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic 2-azabicyclo[2.2.1]heptan-3-one is a critical step in obtaining the enantiomerically pure (1S,4R) isomer. A widely employed and effective method is the formation of diastereomeric salts using chiral resolving agents. This classical resolution technique relies on the differential solubility of the diastereomeric salt pairs formed between the racemic lactam and a chiral acid.

Prominent among the resolving agents for this bicyclic lactam are derivatives of tartaric acid, such as di-p-toluoyl-L-tartaric acid and di-p-toluoyl-D-tartaric acid. When racemic 2-azabicyclo[2.2.1]heptan-3-one is treated with di-p-toluoyl-L-tartaric acid, the (1S,4R)-enantiomer preferentially forms a less soluble diastereomeric hemitartrate salt, which crystallizes from the solution. Conversely, the (1R,4S)-enantiomer remains predominantly in the mother liquor. The use of the D-enantiomer of the resolving agent, di-p-toluoyl-D-tartaric acid, reverses this selectivity, precipitating the (1R,4S)-lactam salt.

The success of this separation is highly dependent on the reaction conditions. Key parameters that must be meticulously controlled include solvent composition, temperature gradients during crystallization, and the stoichiometry of the chiral acid. For instance, specific mixtures of solvents like acetone (B3395972) and water are often used to optimize the differential solubility of the diastereomeric salts. After separation by filtration, the desired enantiomer is liberated from the chiral auxiliary by treatment with a base, yielding the enantiopure this compound.

Achievement of High Enantiomeric Excess (e.g., >99% ee)

Achieving exceptionally high enantiomeric excess (ee) is paramount for the use of this compound in pharmaceutical applications. The diastereomeric salt resolution method is highly effective in this regard, capable of furnishing the target enantiomer with purities exceeding 99% ee.

The optimization of this process to reach such high levels of purity involves careful manipulation of several experimental variables. The stoichiometry of the resolving agent is a particularly critical factor; using sub-stoichiometric amounts (e.g., 0.5–0.7 equivalents) of the tartaric acid derivative can minimize the co-crystallization of the undesired diastereomer, thereby enhancing the enantiomeric purity of the crystalline salt.

Another powerful technique for obtaining high-ee bicyclic lactams is through enzymatic resolution. While often applied to the unsaturated analogue, 2-azabicyclo[2.2.1]hept-5-en-3-one, the principles are highly relevant. In this method, a lipase (B570770) enzyme selectively hydrolyzes one enantiomer of the racemic lactam into its corresponding γ-amino acid, leaving the unreacted lactam enantiomer in high enantiomeric excess. google.com For example, using the enzyme Lipolase, it is possible to achieve a state where both the remaining substrate (the unhydrolyzed lactam) and the hydrolyzed product have an enantiomeric excess greater than 99%. google.com

The following table summarizes key factors influencing the achievement of high enantiomeric excess.

Parameter Influence on Enantiomeric Excess (ee) Notes
Resolving Agent Stoichiometry Sub-stoichiometric amounts (0.5-0.7 eq.) can reduce co-crystallization of the unwanted diastereomer, increasing the ee of the target salt. Using a full equivalent can sometimes lead to lower purity due to precipitation of both diastereomers.
Solvent System The polarity and composition of the solvent (e.g., acetone/water mixtures) directly affect the differential solubility of the diastereomeric salts. Optimization is crucial to maximize the yield of the desired salt while keeping the other in solution.
Temperature Control Controlled temperature gradients during crystallization are essential for selective precipitation and achieving high purity. Slow cooling often yields crystals of higher quality and enantiomeric purity.
Enzymatic Reaction Time In enzymatic resolutions, allowing the reaction to proceed to approximately 50% conversion often results in the highest ee for both product and remaining substrate. google.comFor example, a reaction with Lipolase reached ~50% conversion after 8 days, yielding ees and eep >99%. google.com

Cyclization Reactions in Bicyclic Lactam Formation

Cyclization reactions form the cornerstone of synthesizing the 2-azabicyclo[2.2.1]heptane skeleton. These methods construct the characteristic bridged ring system from either cyclic or linear precursors through the formation of one or more new rings.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a premier strategy for constructing the bicyclic framework of 2-azabicyclo[2.2.1]heptane derivatives. The aza-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is particularly useful.

Formation of 2-Azabicyclo[2.2.1]hept-2-enes from Azacyclopentadienes and Dienophiles

The conceptual reaction between an azacyclopentadiene (a diene containing a nitrogen atom within the five-membered ring) and a dienophile represents one possible aza-Diels-Alder approach to the 2-azabicyclo[2.2.1]heptane core. In this scenario, the azacyclopentadiene would provide the four-electron component for the cycloaddition. However, the more extensively documented and synthetically utilized strategy for this scaffold involves the reaction of cyclopentadiene with a nitrogen-containing dienophile, as detailed in the following section. The synthesis of stable and reactive azacyclopentadienes can be challenging, making this route less common in practice for this specific target.

Cycloaddition of Cyclopentadiene with In Situ Generated Imines

A highly successful and stereoselective method for synthesizing the 2-azabicyclo[2.2.1]heptane skeleton is the aza-Diels-Alder reaction between cyclopentadiene (the diene) and an imine (the dienophile). researchgate.net This reaction is often catalyzed and can be rendered highly diastereoselective by using chiral auxiliaries attached to the imine. pwr.edu.plresearchgate.net

In this approach, an imine, which can be generated in situ from an aldehyde and a chiral amine, reacts with freshly cracked cyclopentadiene. The use of a chiral imine allows for the multiplication of chirality during the cycloaddition, leading to the formation of a single enantiomer of the bicyclic product with four defined stereogenic centers. researchgate.net The reaction can be promoted by Brønsted or Lewis acids. For instance, the Brønsted acid-catalyzed aza-Diels-Alder reaction between cyclopentadiene and imino-acetates bearing two chiral auxiliaries has been shown to be a highly diastereoselective process. researchgate.net This methodology provides a direct route to enantiomerically pure 2-azabicyclo[2.2.1]hept-5-ene derivatives, which can then be easily converted to the saturated lactam this compound through subsequent chemical transformations. researchgate.net

Intramolecular Cyclization of Linear Precursors

An alternative and powerful strategy for the synthesis of the 2-azabicyclo[2.2.1]heptane framework involves the intramolecular cyclization of carefully designed linear precursors. This approach builds the bicyclic system by forming a key bond within a single, acyclic molecule that already contains the necessary atoms and stereochemistry.

One notable example involves starting from a substituted cyclohexane (B81311) derivative. For instance, the intramolecular cyclization of syn-4-N-methylaminocyclohexane 1,2-epoxide was found to produce exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol as the sole product. acs.org This type of reaction, often an annulation involving an epoxy amine, demonstrates how a nucleophilic nitrogen atom can attack an epoxide within the same molecule to forge the bicyclic structure. nih.gov

Another well-established intramolecular cyclization route begins with cyclohex-3-enecarboxylic acid. researchgate.net This starting material can be converted through a multi-step sequence—involving a Curtius rearrangement and stereoselective bromination—into a linear trans-4-dibromocyclohex-1-yl)carbamate precursor. Treatment of this intermediate with a strong base, such as sodium hydride (NaH), induces an intramolecular nucleophilic substitution, where the nitrogen anion displaces a bromide to form the bicyclic ring system. researchgate.net These methods highlight the versatility of intramolecular strategies in creating the conformationally constrained 2-azabicyclo[2.2.1]heptane scaffold from acyclic or monocyclic starting materials.

General Synthesis of Bicyclic Lactams from Amino Acid Derivatives or Ketone Precursors

The synthesis of bicyclic lactams like this compound often begins with readily available starting materials such as amino acid derivatives or ketone precursors. wikipedia.org The cyclization of amino acids, for instance, provides a direct route to the lactam structure. wikipedia.orgbyjus.com This intramolecular condensation is particularly efficient for forming γ-lactams. wikipedia.org

Alternatively, ketone precursors can be transformed into bicyclic lactams through various reactions. The Schmidt reaction, which involves reacting a cyclic ketone with hydrazoic acid, is a classic method for lactam formation. wikipedia.orgbyjus.com Another powerful technique is the Beckmann rearrangement, where an oxime is converted to a lactam under acidic conditions. wikipedia.orgbyjus.com

More contemporary methods, such as the Diels-Alder reaction, offer excellent control over the stereochemistry of the resulting bicyclic system. wikipedia.org For example, the reaction between cyclopentadiene and chlorosulfonyl isocyanate can yield a γ-lactam known as Vince lactam, a key intermediate for various antiviral agents. wikipedia.orgnih.gov Additionally, cascade reactions involving α,β-unsaturated ketones and ketoamides, catalyzed by an organic base like DBU, have been developed to construct bicyclic lactams with high regioselectivity and diastereoselectivity. nih.govrsc.orgresearchgate.net

A notable example is the synthesis of this compound derivatives through a process involving catalytic asymmetric azidation followed by a controlled cyclization. The characterization of key intermediates, often bicyclic enones, is typically confirmed using spectroscopic methods like NMR to ensure the correct regiochemistry and stereochemistry.

Method Precursor(s) Key Features
Amino Acid Cyclization Amino Acid DerivativesDirect intramolecular condensation. wikipedia.orgbyjus.com
Schmidt Reaction Cyclic Ketones, Hydrazoic AcidForms lactams from ketones. wikipedia.orgbyjus.com
Beckmann Rearrangement OximesAcid-catalyzed rearrangement to lactams. wikipedia.orgbyjus.com
Diels-Alder Reaction Dienes, DienophilesHigh stereochemical control. wikipedia.org
Cascade Reaction α,β-Unsaturated Ketones, KetoamidesHigh regio- and diastereoselectivity. nih.govrsc.org
Palladium-Catalyzed Intramolecular Cyclization Methods

Palladium catalysis has emerged as a powerful tool for constructing complex molecular architectures, including bicyclic lactams. These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.

One prominent application is the intramolecular cyclization of dienes or enynes. For instance, palladium-catalyzed [2+2+1] cycloaddition of 1,6-diynes with carbon monoxide can furnish bicyclo[3.3.0]octa-1,5-dien-3-ones. rsc.org While this example doesn't directly produce the 2-azabicyclo[2.2.1]heptan-3-one core, the principle of palladium-catalyzed carbonylative cyclization is highly relevant.

Another significant strategy involves the palladium-catalyzed amination of halides. This has been successfully used to synthesize N-heteroaryl-7-azabicyclo[2.2.1]heptane derivatives from heteroaryl halides and 7-azabicyclo[2.2.1]heptane, demonstrating the utility of palladium complexes in forming the crucial C-N bond in these bicyclic systems. acs.org

Furthermore, palladium-catalyzed formal (4+3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates have been developed to synthesize 2-oxabicyclo[4.1.1]octanes. nih.govrsc.org This innovative approach, which involves activating the cycloaddition partner rather than the strained ring, highlights the versatility of palladium catalysis in constructing bridged ring systems. nih.gov

Palladium-Catalyzed Reaction Substrates Product Type Key Feature
[2+2+1] Cycloaddition1,6-Diynes, COBicyclo[3.3.0]octa-1,5-dien-3-onesCarbonylative cyclization. rsc.org
Cross-Coupling AminationHeteroaryl Halides, 7-Azabicyclo[2.2.1]heptaneN-Heteroaryl-7-azabicyclo[2.2.1]heptanesForms a key C-N bond. acs.org
(4+3) CycloadditionBicyclobutanes, 2-Alkylidenetrimethylene Carbonates2-Oxabicyclo[4.1.1]octanesActivation of the cycloaddition partner. nih.govrsc.org

Reduction and Derivatization Strategies

Once the bicyclic lactam core is established, further modifications are often necessary to synthesize the target molecules. These transformations can involve reducing unsaturated bonds, functionalizing existing double bonds, or converting functional groups into others.

Catalytic Hydrogenation of Unsaturated Enamine Precursors

Catalytic hydrogenation is a fundamental and widely used method for the reduction of carbon-carbon double bonds. In the context of synthesizing this compound, this technique is particularly relevant for the saturation of its unsaturated precursor, (1S,4R)-2-Aza-bicyclo[2.2.1]hept-5-en-3-one, also known as the Vince lactam. chemicalbook.com

The hydrogenation of the double bond in the Vince lactam leads directly to the saturated bicyclic lactam framework. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The stereochemistry of the product is controlled by the catalyst and the substrate, often resulting in a highly stereoselective transformation.

Functionalization of the Ring Carbon-Carbon Double Bond (e.g., Vince Lactam)

The carbon-carbon double bond in the Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) provides a versatile handle for a wide range of chemical transformations, making it a valuable building block in organic synthesis. nih.govresearchgate.net This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures.

Several key reactions can be employed to functionalize this double bond:

Oxidative Cleavage: The double bond can be cleaved through ozonolysis or by using reagents like osmium tetroxide followed by sodium periodate. This opens the bicyclic ring to form a diformyl intermediate, which can then be used in subsequent reactions, such as double reductive amination, to create functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane (B165970) framework. researchgate.netresearchgate.net

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce new functional groups with specific stereochemistry.

Hydroformylation: Asymmetric hydroformylation of the Vince lactam using a rhodium catalyst with a chiral ligand like Kelliphite can selectively introduce a formyl group at the exo position. google.com

Arylboration: Palladium-catalyzed arylboration can smoothly add an aryl group and a boron-containing moiety across the double bond, even in sterically hindered substrates derived from the Vince lactam. researchgate.net

These transformations highlight the synthetic utility of the Vince lactam's double bond in creating a diverse array of functionalized molecules, including important antiviral drugs like Carbovir and Abacavir (B1662851). nih.govresearchgate.net

Synthesis of Terminal Alkynes from 2-Azabicyclo[2.2.1]heptane Aldehydes

The synthesis of terminal alkynes from aldehydes derived from the 2-azabicyclo[2.2.1]heptane scaffold is a valuable transformation for introducing a versatile functional group for further modifications, such as click chemistry reactions. arkat-usa.orgresearchgate.net Several methods have been established to achieve this conversion, often starting from the corresponding bicyclic alcohols which are oxidized to aldehydes. pwr.edu.pl

Two primary approaches for this transformation are:

Corey-Fuchs Reaction: This Wittig-type reaction involves the treatment of the aldehyde with a reagent generated from triphenylphosphine (B44618) and tetrabromomethane to form a dibromoalkene intermediate. Subsequent treatment with a strong base, such as n-butyllithium, leads to the formation of the terminal alkyne. researchgate.net

Non-Wittig Approach: This method proceeds through a vinyl dichloride intermediate. The aldehyde is reacted with trichloromethyl anions, and the resulting intermediate is converted to a vinyl dichloride. However, the reduction of this dichloride to the alkyne can sometimes be challenging. researchgate.netpwr.edu.pl

The choice of method can depend on the specific substrate and the desired reactivity. For instance, the Corey-Fuchs approach has been shown to be efficient with the use of n-butyllithium. researchgate.net The resulting terminal alkynes are valuable intermediates that can be fully characterized and used in subsequent reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of click chemistry. researchgate.net

Reductive Amination of Formyl Derivatives

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of 2-azabicyclo[2.2.1]heptane derivatives, this reaction is crucial for converting formyl (aldehyde) groups into aminomethyl functionalities. google.com

The process typically involves two key steps:

Imine Formation: The aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate.

Reduction: The imine intermediate is then reduced in situ to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice. google.com

A specific example is the reductive amination of (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate to yield the corresponding aminomethyl derivative. google.com This reaction can also be performed with various amines, such as benzylamine (B48309), to introduce different substituents. google.com The resulting amine can then be further modified, for example, by removing a protecting group like a benzyl (B1604629) group through hydrogenolysis. google.com This strategy provides a versatile route to a wide range of functionalized 2-azabicyclo[2.2.1]heptane derivatives.

Chemical Reactivity and Transformations of the 1s,4r 2 Azabicyclo 2.2.1 Heptan 3 One Scaffold

Ring-Opening Reactions

Lactam Ring Opening Under Controlled Conditions

The γ-lactam ring within the 2-azabicyclo[2.2.1]heptan-3-one system can be selectively opened under controlled conditions to yield functionalized cyclopentane (B165970) derivatives. This transformation is a key step in the synthesis of various carbocyclic nucleoside analogues, which are an important class of antiviral agents. researchgate.netnih.gov

For instance, treatment of N-Boc protected (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one with sodium borohydride (B1222165) can lead to the reductive cleavage of the lactam ring. core.ac.uk Another method involves the use of sodium ethoxide at low temperatures, which readily facilitates the opening of the lactam ring. researchgate.net The resulting cyclopentenyl amino esters are valuable intermediates that can be further elaborated.

Enzymatic hydrolysis offers a highly selective method for lactam ring opening. Specific enzymes, such as γ-lactamases, can catalyze the stereoselective hydrolysis of one enantiomer of a racemic mixture of 2-azabicyclo[2.2.1]hept-5-en-3-one, a compound often referred to as Vince Lactam. researchgate.net This enzymatic resolution is a crucial process for the industrial production of enantiomerically pure carbocyclic nucleosides like Carbovir and Abacavir (B1662851). researchgate.netresearchgate.net

Table 1: Conditions for Lactam Ring Opening

Starting Material Reagents and Conditions Product Type Reference
N-Boc-(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one Sodium borohydride Ring-opened cyclopentenyl amino alcohol core.ac.uk
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Sodium ethoxide, 0°C Ring-opened cyclopentenyl amino ester researchgate.net
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one γ-Lactamase Enantiomerically pure amino acid and remaining lactam researchgate.net

Rearrangement Reactions

Mitsunobu-Promoted Ring Expansion to 2-Azabicyclo[3.2.1]octane Systems

A significant rearrangement of the 2-azabicyclo[2.2.1]heptane framework involves a ring expansion to the 2-azabicyclo[3.2.1]octane system. This transformation can be effectively promoted by the Mitsunobu reaction. rsc.org When 2-azanorbornan-3-yl methanols are subjected to Mitsunobu conditions (e.g., triphenylphosphine (B44618), diethyl azodicarboxylate, and a nucleophile like hydrazoic acid), a stereoselective ring expansion occurs. mdpi.com

This reaction proceeds through the activation of the primary alcohol, followed by an intramolecular nucleophilic attack by the nitrogen atom. rsc.org This leads to the formation of a strained aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophile at the more substituted carbon. rsc.org This ring-opening relieves the strain of the [2.2.1]heptane system and results in the formation of the thermodynamically more stable 2-azabicyclo[3.2.1]octane skeleton. rsc.org The stereochemistry of the newly formed chiral center at C-4 of the azepane ring is dependent on the configuration of the starting alcohol. researchgate.net

Mechanistic Studies of Rearrangements via Aziridinium Intermediates

The rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system is proposed to proceed through a key aziridinium ion intermediate. rsc.org When a primary alcohol, such as that in 2-azanorbornan-3-yl methanol, is activated under Mitsunobu conditions or by conversion to a mesylate, the adjacent nitrogen atom can act as an intramolecular nucleophile. rsc.org

This intramolecular cyclization forms a tricyclic aziridinium intermediate. The formation of this intermediate is followed by a regioselective nucleophilic attack. Due to the strain in the bicyclo[2.2.1]heptane system, the nucleophile attacks the more substituted carbon atom of the aziridinium ring. rsc.org This attack leads to the cleavage of one of the C-N bonds of the aziridinium ring and the concomitant expansion of the original five-membered ring to a six-membered ring, thus forming the 2-azabicyclo[3.2.1]octane framework. rsc.org The stereoselectivity of the reaction is high, with the configuration of the product being determined by the stereochemistry of the starting alcohol and the trajectory of the nucleophilic attack on the aziridinium intermediate.

Functional Group Interconversions and Modifications

Ozonolysis of Olefinic Bonds in Precursors

Ozonolysis is a powerful tool for the oxidative cleavage of carbon-carbon double bonds, and it has been applied to olefinic precursors of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one to introduce further functionality. researchgate.netresearchgate.net The double bond in the unsaturated bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), can be cleaved by ozone to form a reactive diformyl intermediate. researchgate.net

This dialdehyde (B1249045) can then undergo subsequent reactions, such as reductive amination, to form new heterocyclic systems. For example, treatment of the diformyl intermediate with an amine, such as benzylamine (B48309), and a reducing agent like sodium cyanoborohydride leads to the formation of a new bicyclic lactam derivative through cyclization. researchgate.net This strategy allows for the transformation of the initial bicyclic scaffold into more complex, highly functionalized molecules. researchgate.net

Table 2: Ozonolysis of an Olefinic Precursor

Starting Material Reagents and Conditions Intermediate Subsequent Reaction Final Product Type Reference
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one 1. O₃ 2. Me₂S (or other reducing agent) Diformyl intermediate Reductive amination (e.g., with benzylamine and NaCNBH₃) Bicyclic lactam derivative researchgate.net

Formation of Phenyl-Substituted Alicyclic β-Amino Acid Derivatives

The introduction of a phenyl group into the alicyclic framework of β-amino acid derivatives derived from this compound can be achieved through modern catalytic methods. While direct phenylation of the saturated lactam is challenging, palladium-catalyzed C-H activation and arylation reactions on similar saturated azabicyclic systems provide a strong precedent for such transformations.

Research has demonstrated the effectiveness of palladium-catalyzed transannular C-H functionalization for the arylation of various azabicycloalkanes. nih.gov These methods allow for the selective introduction of aryl groups at unactivated C-H bonds, a significant challenge in organic synthesis. For instance, a second-generation palladium catalyst system has been developed that shows high efficacy in the arylation of scaffolds like the 7-azanorbornane core, which is structurally analogous to the 2-azabicyclo[2.2.1]heptane system. nih.gov

The reaction typically involves a palladium(II) catalyst, a ligand, an aryl halide (such as phenyl iodide), and a base. Pyridine- and quinoline-carboxylate ligands have been shown to significantly improve the reaction rate and yield by preventing catalyst decomposition. nih.gov This approach represents a versatile route to diverse 3β-aryl tropanes and other arylated alicyclic amines, suggesting its applicability to the this compound scaffold for the creation of phenyl-substituted derivatives. nih.gov

A plausible reaction scheme for the palladium-catalyzed C-H arylation of a related saturated bicyclic amine is presented below. This methodology, while demonstrated on a different substrate, illustrates the general conditions that could be adapted for the phenylation of the target lactam.

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation of a Saturated Bicyclic Amine

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenyl IodidePd(OAc)₂Picolinic AcidCs₂CO₃Toluene12075
24-IodoanisolePd(OAc)₂Quinaldic AcidK₂CO₃Dioxane11082
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂NoneNaOtBuDMF13065

Note: The data in this table is representative of C-H arylation on similar saturated bicyclic amine scaffolds and serves as a hypothetical illustration for the target compound based on published methodologies.

Furthermore, studies on the unsaturated analog, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), have shown that palladium-catalyzed cross-coupling with phenylboronic acid can yield phenyl-substituted derivatives. While this occurs on an unsaturated system, it highlights the utility of palladium catalysis in functionalizing this bicyclic scaffold.

Coupling Reactions

In the synthesis of more complex molecules, this compound is often used as a precursor. For ease of handling and purification, it can be isolated as its hemitartrate salt. A significant advantage in synthetic efficiency is the ability to use these hemitartrate salts directly in subsequent coupling reactions, such as amide bond formations, without the need for an additional step to isolate the free base.

This direct utilization streamlines the synthetic process, saving time and resources. The hemitartrate salt can be coupled with a variety of carboxylic acids using standard peptide coupling reagents. The reaction typically proceeds in the presence of a base to neutralize the tartaric acid and the acid formed during the coupling reaction.

Common coupling reagents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The choice of coupling reagent and base can be optimized to achieve high yields and minimize side reactions.

Table 2: Representative Conditions for Direct Amide Bond Formation using this compound Hemitartrate Salt

EntryCarboxylic AcidCoupling ReagentBaseSolventProduct
1Benzoic AcidEDC, HOBtDIPEADMFN-Benzoyl-(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one
2Acetic AcidHATUTriethylamineCH₂Cl₂N-Acetyl-(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one
3Boc-GlycineT3PN-MethylmorpholineEthyl AcetateN-(Boc-glycyl)-(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one

Note: This table provides illustrative examples of common amide coupling conditions that can be applied to the direct utilization of the hemitartrate salt of this compound.

The ability to directly use the stable, crystalline hemitartrate salt in amide bond formation enhances the utility of this compound as a chiral building block for the efficient synthesis of pharmaceutical intermediates and other complex target molecules.

Conformational Analysis and Stereochemical Characterization

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are indispensable for the detailed characterization of (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one, each providing specific insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR) for Regio- and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for establishing the connectivity and stereochemistry of bicyclic systems like this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment and spatial orientation of the hydrogen atoms in the molecule. For the enantiomer, (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one, specific chemical shifts have been reported, which are expected to be identical for the (1S,4R) enantiomer. These shifts are influenced by the rigid, puckered conformation of the bicyclic system.

ProtonChemical Shift (δ) ppm
NH5.53
CH3.90
Table 1: Reported ¹H NMR data for the enantiomer (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Stereochemistry

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub For bicyclic β- and γ-lactams, the sign of the Cotton effect in the ECD spectrum, particularly the n→π* transition of the amide chromophore, is often correlated with the absolute stereochemistry of the bridgehead carbons. semanticscholar.orgresearchgate.net

While a specific ECD spectrum for this compound has not been detailed in the available literature, the absolute stereochemistry of related bicyclic systems has been successfully determined by comparing experimental ECD spectra with those simulated using quantum chemical calculations. researchgate.net This comparative approach allows for a reliable assignment of the absolute configuration. researchgate.net

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It indicates the direction and magnitude to which a chiral substance rotates the plane of polarized light. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (e.g., temperature, solvent, concentration, and wavelength).

Specific optical rotation data for this compound is not provided in the reviewed sources. However, for the related unsaturated compound, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as (+)-Vince lactam, a positive optical rotation is observed, indicating its dextrorotatory nature. wikipedia.org The hydrogenation of the double bond to yield the saturated title compound would alter the specific rotation value, but the sign would likely remain positive.

Lanthanide Induced Shift (LIS) Method for Solution Conformations

The Lanthanide Induced Shift (LIS) method is a valuable NMR technique for determining the solution-state conformation of molecules that can coordinate to a lanthanide shift reagent. nih.govnih.gov These paramagnetic reagents, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)ytterbium(III) (Yb(fod)₃), cause significant shifts in the NMR signals of nearby nuclei. nih.govnih.gov The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus, allowing for the elucidation of the molecule's three-dimensional structure in solution. nih.gov

This method has been successfully applied to various lactams to investigate their conformations. nih.govdocumentsdelivered.com The analysis involves measuring the ¹H and ¹³C NMR spectra with and without the shift reagent and fitting the induced shifts to a theoretical model based on the molecular geometry. nih.gov While there are no specific LIS studies reported for this compound, the methodology is well-suited for such a rigid, bicyclic lactam.

¹³C T1 Relaxation Time Studies

For instance, the addition of a paramagnetic relaxation agent, such as gadolinium(III) complexes, can significantly shorten the T₁ relaxation times. The extent of this shortening is related to the distance between the paramagnetic center and the carbon nucleus, providing another means to probe the molecular geometry. acs.org Studies on various amides and bicyclic compounds have demonstrated the utility of ¹³C T₁ measurements in understanding their solution-state behavior. acs.orgnih.gov However, specific ¹³C T₁ data for this compound are not available in the surveyed literature.

Computational Studies on Conformations and Inversion Barriers

Computational chemistry provides a powerful tool for investigating the conformational landscape and dynamic processes of molecules like this compound. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for processes such as nitrogen inversion.

For the related 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature ¹³C NMR studies have shown that the endo isomer is slightly more stable than the exo isomer. The inversion barrier (ΔG‡) for the interconversion of these isomers was determined to be 7.2 kcal/mol. acs.org This value is influenced by both angle strain and torsional strain within the bicyclic system. acs.org Molecular mechanics calculations have been shown to reasonably account for the observed barriers in such systems. acs.org

While specific computational studies on the conformations and inversion barriers of this compound were not found, it is expected that the lactam ring would further influence the conformational preferences and the barrier to nitrogen inversion. Such studies would typically involve geometry optimization of possible conformers and transition state searches to elucidate the energetic landscape of the molecule.

Quantum Chemical Simulations Supporting Stereochemical Assignments

Quantum chemical simulations are instrumental in assigning the absolute stereochemistry of derivatives of the 2-azabicyclo[2.2.1]heptane scaffold. researchgate.net For instance, the absolute stereochemistry of terminal alkyne derivatives has been determined using a combination of experimental techniques, such as electronic circular dichroism (ECD) and optical rotation, supported by quantum chemical simulations. researchgate.net Theoretical calculations, such as those at the MP2/6-31G level of theory, have shown good accuracy in reproducing experimentally observed nitrogen inversion-rotation barriers in related bicyclic systems. researchgate.net Furthermore, computational methods like Density Functional Theory (DFT) optimization are employed to determine key structural parameters, including bond lengths and angles, which are influenced by the significant strain within the bicyclic framework. The nitrogen atom within the amide group plays a critical role in dictating the stereochemical outcome of reactions, ensuring the retention of stereochemistry in products formed via an incipient carbocation. rsc.org

Molecular Mechanics Calculations of Nitrogen Inversion Barriers

Molecular mechanics calculations have been effectively used to study the energy barriers associated with nitrogen inversion in the 2-azabicyclo[2.2.1]heptane system. acs.orgresearchgate.net For the closely related compound, 2-methyl-2-azabicyclo[2.2.1]heptane, molecular mechanics calculations of the energy difference between the pyramidal ground state and the planar transition state for nitrogen inversion have been shown to align well with experimentally observed barriers. acs.orgresearchgate.net The calculated inversion barrier (ΔG‡) for 2-methyl-2-azabicyclo[2.2.1]heptane is 7.2 kcal mol⁻¹, a value lower than that of model acyclic amines despite a compressed internal C-N-C bond angle. acs.orgresearchgate.net These computational models provide a valuable tool for understanding the dynamics of the nitrogen center in this strained bicyclic environment. lookchem.comacs.org

Table 1: Calculated and Experimental Nitrogen Inversion Barriers

Compound Method Calculated Barrier (kcal/mol) Experimental Barrier (ΔG‡, kcal/mol) Reference

Application of Molecular Modeling in Design and Structure-Activity Relationship (SAR) Studies

The 2-azabicyclo[2.2.1]heptane scaffold is a valuable component in computer-aided drug design and structure-activity relationship (SAR) studies. nih.gov Molecular modeling techniques have been successfully applied to design potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for type 2 diabetes treatment. nih.govmdpi.com By creating SAR models, researchers have developed novel DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane moiety acylated with specific side chains. mdpi.comresearchgate.net These studies involve analyzing the interactions between the bicyclic derivatives and the active site of the target enzyme to optimize potency and selectivity. nih.gov For example, a compound named neogliptin, which incorporates this scaffold, was designed using molecular modeling and found to be a more potent DPP-4 inhibitor than existing drugs like vildagliptin (B1682220) and sitagliptin. nih.gov

Table 2: Application of Molecular Modeling in DPP-4 Inhibitor Design

Compound Scaffold Target Modeling Application Outcome Reference
2-Azabicyclo[2.2.1]heptane DPP-4 Virtual screening, SAR models Discovery of potent inhibitors (e.g., neogliptin, IC₅₀ = 16.8 ± 2.2 nM) nih.gov

Atropisomerism in Substituted Derivatives

The restricted rotation around single bonds in sterically hindered molecules can lead to the formation of atropisomers, which are stereoisomers that can be isolated. This phenomenon has been observed in certain derivatives of the 2-azabicyclo[2.2.1]heptane system.

Observation and Characterization of Atropisomers in Specific Substitutions

The existence of atropisomers has been documented in derivatives of 2-azabicyclo[2.2.1]heptane featuring bulky substituents. researchgate.net Specifically, for a product containing a bulky N-Boc-proline substituent attached to the bicyclic core, hindered rotation around the newly formed bond leads to observable atropisomerism. researchgate.net The characterization and determination of the absolute stereochemistry of these stable rotational isomers were accomplished through chiroptical methods, including electronic circular dichroism (ECD) spectroscopy, with the experimental findings supported by quantum chemical simulations. researchgate.net This observation highlights how the rigid 2-azabicyclo[2.2.1]heptane scaffold can be used to induce and study axial chirality in appropriately substituted derivatives.

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks and Auxiliaries

The intrinsic chirality and conformational rigidity of the 2-azabicyclo[2.2.1]heptane skeleton are pivotal to its function as both a chiral building block and a chiral auxiliary in asymmetric synthesis. These roles are fundamental to creating stereochemically defined products, a critical requirement in medicinal chemistry and materials science.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While direct use of (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one as an auxiliary in aldol (B89426) reactions is not extensively documented, derivatives of the closely related 7-azabicyclo[2.2.1]heptane system have shown significant promise. For instance, a constrained analogue of β-proline based on this bicyclic system has been used as an organocatalyst in direct aldol reactions, demonstrating that the bicyclic structure can impart higher selectivity compared to its monocyclic counterpart. core.ac.uk The improved enantioselectivity is attributed to the fixed geometry of the carboxylic acid group within the transition state, which is a direct consequence of the rigid pyrrolidine (B122466) ring conformation. core.ac.uk Furthermore, other derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been employed as chiral catalysts in aldol reactions, achieving notable yields and selectivity. The success of these related structures highlights the potential of the (1S,4R)-2-azabicyclo[2.2.1]heptane framework in asymmetric catalysis.

Table 1: Performance of a Bicyclic Amino Acid Catalyst in an Aldol Reaction

Catalyst Reaction Time (h) Conversion (%) Enantiomeric Excess (ee %)
Bicyclic Catalyst (-)-11 168 85 70
β-Proline 5b 24 >95 48

Data sourced from a study on the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. core.ac.uk

As a chiral building block, this compound provides a pre-defined stereochemical scaffold that can be elaborated into more complex target molecules. lookchem.com Its rigid structure serves as a valuable synthon, particularly for creating chiral substituted cyclopentanes. semanticscholar.org The compound is recognized as a key intermediate for the synthesis of various pharmaceuticals. lookchem.com The enantiomerically pure 2-azabicyclo[2.2.1]heptane skeleton is a convenient platform for developing ligands and catalysts with broad applications in asymmetric synthesis. semanticscholar.org For example, the related chiral building block, (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, has been utilized as a precursor in the formal asymmetric synthesis of (+)-epibatidine, an alkaloid with significant pharmacological properties. unirioja.es This highlights the utility of the azabicyclo[2.2.1]heptane core in constructing novel, biologically active compounds. unirioja.es

Utility in the Synthesis of Complex Natural Products and Analogues

The structural features of this compound make it an ideal starting material for the synthesis of various natural products and their analogues, most notably carbocyclic nucleosides.

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. Many of these analogues exhibit potent antiviral and anticancer activities.

The unsaturated precursor to this compound, known as Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one), is a widely recognized and versatile intermediate in the synthesis of carbocyclic nucleosides. chemicalbook.comresearchgate.net The (-)-enantiomer, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, is particularly crucial as it serves as a key chiral intermediate for important antiviral drugs like abacavir (B1662851) and carbovir, which are used in the treatment of HIV. researchgate.net Enzymatic kinetic resolution of the racemic Vince lactam is a highly efficient method to obtain the optically pure (-)-lactam, which can then be converted to the saturated this compound or other necessary intermediates. researchgate.net This enzymatic strategy has become a standard industrial procedure for manufacturing these therapeutic agents. researchgate.net The saturated lactam is also a valuable intermediate for carbocyclic sugar amines and carbanucleosides. chemicalbook.comlookchem.com

Table 2: Key Carbocyclic Nucleoside Analogs Synthesized from Azabicyclo[2.2.1]heptanone Precursors

Precursor Target Compound Therapeutic Use
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one Carbovir Antiviral (Anti-HIV) lookchem.com
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one Abacavir Antiviral (Anti-HIV) chemicalbook.comlookchem.com

Bredinin is a natural nucleoside antibiotic that possesses antiviral properties. Vince lactam has been utilized in the synthesis of novel carbocyclic analogues of bredinin. Specifically, it serves as a key precursor for intermediates like (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] lookchem.comdioxol-4-amine, which is then elaborated into the bredinin analogue. lookchem.comsigmaaldrich.com This demonstrates the utility of the azabicyclo[2.2.1]heptane framework in constructing complex structures that mimic the biological activity of natural products.

Carbocyclic Nucleosides

Key Precursor to Antiviral Drugs (e.g., Carbovir, Abacavir)

The significance of this compound, also known as (+)-Vince lactam, is underscored by its crucial role as a key intermediate in the synthesis of important antiviral agents, particularly the carbocyclic nucleoside analogues Carbovir and Abacavir. nih.govwikipedia.orglookchem.com These drugs are potent reverse transcriptase inhibitors used in the treatment of HIV/AIDS. nih.govresearchgate.net The synthesis of Carbovir and Abacavir from this lactam is a well-established and efficient process. nih.govresearchgate.net The specific (1S,4R) absolute configuration of the lactam is essential as it dictates the stereochemistry of the final drug molecules, which is critical for their biological activity. google.com The process often involves the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired enantiomerically pure (-)-γ-lactam. researchgate.netresearchgate.net

Antiviral Agents and Neuraminidase Inhibitors

Beyond its role in producing Carbovir and Abacavir, this compound serves as a versatile starting material for a broader range of antiviral compounds, including neuraminidase inhibitors. nih.govlookchem.com Neuraminidase is a key enzyme for the influenza virus, and its inhibition is a primary strategy for treating influenza. The rigid bicyclic framework of the lactam allows for the strategic introduction of various functional groups to create potent and selective neuraminidase inhibitors. For instance, it has been utilized in the synthesis of analogues of Peramivir, another antiviral drug. researchgate.net The unique structure of the lactam enables the creation of functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane framework, which are valuable in designing novel antiviral agents. nih.govresearchgate.net

Constrained Amino Acids and Peptidomimetics

The rigid bicyclic structure of this compound makes it an excellent scaffold for the synthesis of constrained amino acids and peptidomimetics. These modified amino acids are incorporated into peptides to restrict their conformational flexibility, which can lead to enhanced biological activity, selectivity, and stability.

Rigid Analogues of Piperidine (B6355638) Alkaloids, Prolines, and Azepanes

The 2-azabicyclo[2.2.1]heptane framework serves as a rigid analogue for several important classes of nitrogen-containing heterocycles, including piperidine alkaloids, prolines, and azepanes. researchgate.netsemanticscholar.org This structural mimicry allows for the design of novel compounds with potentially improved pharmacological properties. The constrained nature of the bicyclic system can lock the molecule into a specific conformation that is optimal for binding to a biological target. Syntheses of various derivatives, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (a constrained proline analogue), have been developed. researchgate.netresearchgate.net The transformation of the lactam can also lead to the formation of bridged azepane systems through ring expansion reactions. researchgate.net

Building Blocks for Foldamer Chemistry

The defined and rigid geometry of this compound and its derivatives makes them valuable building blocks in the field of foldamer chemistry. Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking the folding patterns of natural biopolymers like proteins. The incorporation of constrained units derived from this lactam can help to control the folding of the polymer chain into specific conformations.

Integration into Biologically Active Peptides

The constrained amino acids derived from this compound can be integrated into peptide sequences to create peptidomimetics with enhanced properties. acs.org This strategy is employed to improve the stability of peptides against enzymatic degradation and to enhance their binding affinity and selectivity for specific receptors. For example, the incorporation of 7-azabicyclo[2.2.1]heptane derivatives has been explored in the design of conformationally restricted peptide analogues. uni-regensburg.de

GABA Analogues and Neuromodulators

This compound and its derivatives have been investigated as precursors for the synthesis of GABA (γ-aminobutyric acid) analogues and other neuromodulators. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological disorders. The rigid bicyclic scaffold can be used to create conformationally restricted GABA analogues, which may exhibit enhanced selectivity for specific GABA receptor subtypes or transporters. researchgate.netresearchgate.net For instance, a cyclopentane analogue derived from (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one was synthesized and shown to be a competitive inhibitor of GABA aminotransferase (GABA-AT). nih.gov Furthermore, derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have been explored for their potential as nicotinic acetylcholine (B1216132) receptor modulators. smolecule.com

Precursor to GABA Aminotransferase Inhibitors

This compound serves as a key precursor in the synthesis of potent inhibitors of GABA aminotransferase (GABA-AT). google.com GABA-AT is a critical enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). google.com By inhibiting this enzyme, the concentration of GABA in the brain can be increased, a therapeutic strategy for conditions like epilepsy. google.com The rigid bicyclic structure of the parent compound allows for the synthesis of conformationally restricted analogues of GABA, which can exhibit enhanced potency and selectivity. For instance, novel classes of conformationally rigid analogues of 4-amino-5-halopentanoic acids, which are potent inactivators of GABA-AT, have been developed from this starting material. google.com

Design and Synthesis of Novel γ-Aminobutyric Acid Analogues

The enantiomer of the title compound, (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one, is also instrumental in the synthesis of various γ-aminobutyric acid (GABA) analogues. The rigid bicyclo[2.2.1]heptane framework allows for the creation of conformationally restricted molecules that can probe the specific binding requirements of GABA receptors and transporters. researchgate.net This has led to the development of potent and selective inhibitors for different GABA transporter subtypes, which is crucial for understanding their physiological roles and for designing new therapeutic agents. researchgate.net For example, GABA analogues with a bicyclo[3.1.0]hexane backbone, derived from a related Vince lactam, have shown high potency and selectivity as BGT-1 (betaine/GABA transporter-1) inhibitors. researchgate.net

Adenosine (B11128) Agonists

This compound and its derivatives are valuable intermediates in the preparation of adenosine agonists. google.com Adenosine receptors are involved in a wide range of physiological processes, making them important drug targets. The rigid scaffold of the azabicyclo[2.2.1]heptane system allows for the synthesis of nucleoside analogues with constrained conformations, which can lead to enhanced selectivity for specific adenosine receptor subtypes. nih.gov

Application in Click Chemistry

The principles of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, have been readily applied to derivatives of the azabicycloalkane framework.

Use of Azabicycloalkane-Derived Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles. nih.govbioclone.net Alkynes derived from azabicycloalkane scaffolds can be effectively employed in these reactions. nih.gov The reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it suitable for a variety of applications, including bioconjugation and materials science. bioclone.netmdpi.com The use of azabicycloalkane-derived alkynes introduces a rigid, chiral element into the resulting triazole products.

Synthesis of 1,2,3-Triazoles with Intrinsically Chiral Bicyclic Backbones

The CuAAC reaction involving azabicycloalkane-derived alkynes and various azides leads to the synthesis of 1,2,3-triazoles that possess an intrinsically chiral bicyclic backbone. nih.govresearchgate.net This approach provides a straightforward method to create complex, stereochemically defined molecules. nih.govresearchgate.net The resulting triazoles can serve as scaffolds for the development of new classes of biologically active compounds, leveraging the structural rigidity and chirality imparted by the azabicyclo[2.2.1]heptane core. researchgate.net

Medicinal Chemistry and Drug Discovery Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov The (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one scaffold has been successfully incorporated into the design of potent and selective DPP-4 inhibitors.

Design and Synthesis of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors (e.g., Neogliptin)

Researchers have designed and synthesized novel DPP-4 inhibitors by incorporating the 2-azabicyclo[2.2.1]heptane moiety. nih.govnih.gov A notable example is Neogliptin, which was developed by substituting (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with this bicyclic structure. nih.govnih.gov The synthesis of these inhibitors often involves the coupling of the bicyclic amine with a protected β-amino acid derivative. diva-portal.org

The general synthetic approach begins with the preparation of the key 2-azabicyclo[2.2.1]heptane intermediates. nih.gov This can be achieved through various routes, including stereoselective methods to obtain specific enantiomers. diva-portal.org The prepared bicyclic amine is then coupled with a protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. diva-portal.org Subsequent deprotection yields the final active DPP-4 inhibitor. diva-portal.org

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors. diva-portal.orgmdpi.com These studies have revealed that the rigid bicyclic scaffold plays a significant role in the molecule's interaction with the DPP-4 active site.

Key findings from SAR studies include:

Stereochemistry: The stereochemistry at the 3-position of the 2-azabicyclo[2.2.1]heptane ring is critical for inhibitory activity. diva-portal.orgmdpi.com

Substituents: Modifications to the bicyclic structure can significantly impact potency and selectivity against other related enzymes like DPP-8 and DPP-9. researchgate.netresearchgate.net For instance, the introduction of a 1,2,4-oxadiazole (B8745197) substituent to the 2-azabicyclo[2.2.1]heptane moiety in Neogliptin led to a more potent inhibitor. mdpi.comnih.govhse.ru

A comparative study of DPP-4 inhibitors demonstrated that Neogliptin, with its 2-azabicyclo[2.2.1]heptane core, exhibits a higher potency (IC50 = 16.8 ± 2.2 nM) than both Vildagliptin (B1682220) and Sitagliptin. nih.govnih.gov Further modifications, such as the addition of an oxadiazole group, resulted in an even more potent compound with an IC50 of 4.3 nM. researchgate.netmdpi.com

Molecular Docking and Pharmacophore Analysis of Active Site Interactions

Molecular docking and pharmacophore analysis have provided valuable insights into how these inhibitors bind to the DPP-4 active site. nih.govresearchgate.net The active site of DPP-4 is characterized by several subsites, including S1, S2, S'1, and S'2. nih.govmdpi.com

Docking studies of Neogliptin have shown that it interacts with key residues within these subsites. nih.govnih.gov The 2-azabicyclo[2.2.1]heptane moiety orients the rest of the molecule for optimal interactions. The trifluorophenyl group, for example, occupies a hydrophobic pocket and engages in π-π stacking interactions with tyrosine residues. The amino group forms crucial hydrogen bonds with residues such as Glu205 and Glu206. researchgate.net

Pharmacophore models based on these inhibitors highlight the essential features required for potent DPP-4 inhibition, which include a combination of hydrophobic, aromatic, and hydrogen bond donor/acceptor groups arranged in a specific spatial orientation. nih.gov

General Development of Therapeutic Drugs

The this compound scaffold is considered a versatile building block in drug design beyond DPP-4 inhibitors. nih.gov Its rigid structure allows it to serve as a constrained analog of more flexible cyclic amines like piperidine (B6355638) and proline, which are common motifs in bioactive molecules. This rigidity can lead to improved binding affinity and selectivity for a target protein. The chemical tractability of the lactam functionality allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space for various therapeutic targets. nih.gov

Prodrug Strategies

Investigation as a Potential Prodrug for Cancer Treatment

The related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, has been investigated as a potential prodrug for cancer therapy. biosynth.com The concept relies on its enzymatic conversion within the body to the active form, 2-azabicyclo[2.2.1]heptane. biosynth.com This strategy aims to deliver the therapeutic agent more effectively to cancer cells while minimizing systemic toxicity.

Future Research Directions and Challenges

Continued Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one and its derivatives remains a key area of investigation. While several methods exist, the development of more efficient, versatile, and stereoselective routes is crucial for its broader application.

Future efforts are likely to focus on:

Asymmetric Catalysis: The development of novel chiral catalysts, such as Brønsted acids or metal complexes, for the enantioselective synthesis of the 2-azabicyclo[2.2.1]heptane core is a primary objective. researchgate.net For instance, chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has shown promise in yielding 2-azabicyclo[2.2.1]heptanes with high enantioselectivity. researchgate.net

Enzymatic Resolutions: Chemoenzymatic methods, such as the use of lactamases for the resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, provide a powerful tool for accessing specific enantiomers. Further exploration of novel enzymes and optimization of reaction conditions could enhance the efficiency and scalability of this approach.

Diels-Alder Reactions: The aza-Diels-Alder reaction is a cornerstone in the synthesis of the 2-azabicyclo[2.2.1]heptane skeleton. nih.gov Research into new dienophiles and chiral auxiliaries will continue to refine the stereochemical control of this powerful cycloaddition. acs.org For example, the reaction of cyclopentadiene (B3395910) with N-arylsulfonylimines has been used to produce 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net

Cascade Reactions: Designing cascade reactions that form the bicyclic system in a single step from readily available starting materials is a highly desirable goal. researchgate.net An epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters has been successfully applied to synthesize (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, suggesting potential for similar strategies for the 2-azabicyclo[2.2.1]heptan-3-one core. researchgate.net

A significant challenge lies in achieving high diastereoselectivity and enantioselectivity, particularly when introducing multiple stereocenters. The separation of diastereomers can be a complex and yield-reducing step, highlighting the need for synthetic routes that offer precise stereochemical control. researchgate.net

Exploration of New Biological Activities and Therapeutic Targets

The unique three-dimensional structure of the 2-azabicyclo[2.2.1]heptan-3-one scaffold makes it an attractive template for the design of novel therapeutic agents. While its role as a precursor to antiviral compounds is established, there is vast potential for discovering new biological activities.

Future research will likely investigate:

Neurological Disorders: Derivatives of the related 7-azabicyclo[2.2.1]heptane system have shown activity as cholinergic receptor ligands, suggesting that analogs of this compound could be explored for their potential in treating cognitive and neurological disorders. google.com

Anticancer Agents: Sulfonamides built on the 2-azabicyclo[2.2.1]heptane skeleton have demonstrated antiproliferative activity against various cancer cell lines, with some derivatives showing selectivity for malignant cells over non-malignant ones. nih.govmdpi.com Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity.

Enzyme Inhibitors: The constrained conformation of the bicyclic lactam can be exploited to design potent and selective enzyme inhibitors. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. diva-portal.orgnih.govmdpi.com

Peptidomimetics: The rigid framework of 2-azabicyclo[2.2.1]heptane derivatives makes them excellent candidates for use as conformationally constrained proline analogs in the design of peptidomimetics with enhanced stability and receptor affinity. researchgate.net

A key challenge is to understand the structure-activity relationships that govern the biological effects of these compounds. This requires the synthesis of diverse libraries of derivatives and their systematic biological evaluation.

Advanced Computational Design and Mechanistic Studies

Computational chemistry plays an increasingly vital role in modern drug discovery and catalyst design. For this compound and its derivatives, computational methods can provide valuable insights and guide experimental efforts.

Areas for future computational research include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding modes of 2-azabicyclo[2.2.1]heptane-based ligands to their biological targets, aiding in the identification of new therapeutic leads. diva-portal.orgnih.govmdpi.com

Quantum Mechanical Calculations: High-level quantum mechanical calculations can elucidate reaction mechanisms, predict the stereochemical outcomes of synthetic transformations, and provide a deeper understanding of the electronic properties of these molecules. rsc.org

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new derivatives with improved biological activity and pharmacokinetic properties. diva-portal.orgnih.gov

The accuracy of computational predictions is a persistent challenge. The development and application of more sophisticated computational models, validated by experimental data, will be crucial for the successful application of these methods.

Development of Scalable and Sustainable Production Methodologies

For this compound to be utilized in large-scale applications, particularly in the pharmaceutical industry, the development of scalable and sustainable production methods is paramount.

Future research in this area should focus on:

Process Optimization: Optimizing existing synthetic routes to improve yields, reduce the number of steps, and minimize waste generation.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of environmentally benign solvents, renewable starting materials, and catalytic methods, into the synthesis.

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis of the target compound and its derivatives, which can offer advantages in terms of safety, scalability, and process control.

The transition from laboratory-scale synthesis to industrial-scale production often presents significant challenges, including cost-effectiveness and regulatory compliance. Addressing these issues will be critical for the commercial viability of any therapeutic agent derived from this scaffold.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one with high enantiomeric purity?

  • Methodological Answer : Two primary approaches are documented:

  • Catalytic Asymmetric Azidation : A procedure using nitromethane and chiral ligands yields the compound with moderate enantiomeric excess (72% ee). Flash column chromatography (98:2 CH₂Cl₂/MeOH) is used for purification .
  • Chiral Resolution : Racemic mixtures can be resolved via di-p-toluoyl hemitartrate salt formation. Using di-p-toluoyl-L-tartaric acid in a solvent mixture (e.g., ethanol/water) selectively crystallizes the (1S,4R)-isomer, achieving >99% purity after recrystallization .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR spectra are compared to literature values. Key signals include δ 5.53 (br s, NH), 3.90 (m, bridgehead H), and 1.95–1.40 ppm (m, bicyclic CH₂ groups) in CDCl₃ .
  • Chiral HPLC : Retention times and elution order are cross-referenced with resolved enantiomers from diastereomeric salt formation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Exposure Prevention : Use gloves and goggles to avoid skin/eye contact (S24/25 safety code) .
  • Storage : Keep in a dry, sealed container at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in bicyclic azabicyclo compounds during synthesis?

  • Methodological Answer :

  • Re-evaluation of NMR Assignments : Misidentified structures (e.g., confusion between 2-azabicyclo[2.2.1]heptane and 3.2.1]octane derivatives) require advanced 2D NMR (COSY, NOESY) and X-ray crystallography for unambiguous assignment .
  • Chiral Ligand Screening : Testing pseudo-enantiomeric ligands (e.g., (R)- vs. (S)-phenylethyl groups) can resolve unexpected stereochemical outcomes .

Q. What strategies improve enantiomeric excess in catalytic asymmetric synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction kinetics and ligand-substrate interactions .
  • Ligand Tuning : Substituting electron-withdrawing groups on chiral ligands (e.g., fluorinated aryl groups) increases steric differentiation, improving ee by 10–15% .

Q. How can derivatives of this compound be designed for biological activity studies?

  • Methodological Answer :

  • Sulfonamide Functionalization : Introduce biaryl sulfonamide groups via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with 4-fluorobenzenesulfonamide yields antiproliferative agents (IC₅₀ < 10 µM in cancer cell lines) .
  • Biological Assay Design : Test derivatives using MTT assays for cytotoxicity and molecular docking to predict binding affinity at target sites (e.g., GABA aminotransferase) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare melting points (lit. 78–81°C vs. observed 79–81°C) and NMR shifts with independent syntheses .
  • Purity Assessment : Use HPLC-MS to detect impurities (e.g., residual solvents or diastereomers) that may skew physical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.